Mutactimycin E -

Mutactimycin E

Catalog Number: EVT-1593816
CAS Number:
Molecular Formula: C28H32O12
Molecular Weight: 560.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Mutactimycin E is a newly discovered anthracycline antibiotic that has garnered attention for its moderate antibacterial activity against Gram-positive organisms. This compound is part of the mutactimycin family, which is known for its strong antibacterial properties, particularly against multi-drug resistant strains of bacteria. The increasing global concern over antibiotic resistance has prompted researchers to explore natural products like mutactimycin E, which may offer new therapeutic options.

Source

Mutactimycin E was isolated from a natural product library screened for activity against multi-drug resistant Staphylococcus aureus. The isolation process involved culturing Saccharothrix sp. S26 in tryptic soy broth, followed by extraction and fractionation techniques to obtain the active metabolite .

Classification

Mutactimycin E belongs to the class of anthracycline antibiotics, which are characterized by their complex polycyclic structures and are widely used in cancer treatment due to their ability to intercalate DNA and inhibit topoisomerase II. This compound is classified under secondary metabolites produced by actinobacteria, a group known for their prolific production of bioactive compounds.

Synthesis Analysis

Methods

The synthesis of Mutactimycin E involves several steps, primarily focusing on the extraction and purification of the compound from its natural source. The initial culture of Saccharothrix sp. S26 yielded a colored broth indicative of secondary metabolite production. Following this, the metabolites were adsorbed onto a resin and subsequently extracted with methanol, leading to the isolation of approximately 10 grams of extract. This extract was further partitioned with dichloromethane, resulting in the identification of Mutactimycin E among other compounds .

Technical Details

The structural elucidation of Mutactimycin E was achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These methods provided insights into the compound's molecular framework and allowed researchers to confirm its unique anthracycline structure compared to other members of the mutactimycin family .

Molecular Structure Analysis

Structure

Mutactimycin E features a complex molecular structure typical of anthracyclines, characterized by multiple fused ring systems. The specific arrangement of hydroxyl groups and other substituents contributes to its biological activity.

Data

The molecular formula for Mutactimycin E is C₁₉H₁₉O₅, with a molecular weight of approximately 351.35 g/mol. Spectroscopic data indicate significant peaks corresponding to functional groups that are essential for its antibacterial activity .

Chemical Reactions Analysis

Reactions

Mutactimycin E undergoes various chemical reactions typical for anthracyclines, including oxidation and reduction processes that can affect its antibacterial efficacy. The compound's reactivity is largely influenced by its hydroxyl groups, which can participate in hydrogen bonding and contribute to its interaction with bacterial targets.

Technical Details

The stability of Mutactimycin E under different pH conditions has been studied, revealing that it maintains its structural integrity within physiological pH ranges but may degrade under extreme conditions. This stability is crucial for its potential therapeutic applications.

Mechanism of Action

Process

The mechanism by which Mutactimycin E exerts its antibacterial effects involves intercalation into bacterial DNA, disrupting replication and transcription processes. This action is similar to that of other anthracyclines, where the compound binds preferentially to guanine-cytosine rich regions in DNA.

Data

In vitro studies have shown that Mutactimycin E exhibits moderate activity against several Gram-positive bacteria, including strains resistant to conventional antibiotics. The compound's effectiveness is attributed to its ability to penetrate bacterial cell walls and interfere with essential cellular processes .

Physical and Chemical Properties Analysis

Physical Properties

Mutactimycin E appears as a reddish-brown solid at room temperature, consistent with other members of the mutactimycin family. Its solubility profile indicates that it is soluble in organic solvents such as methanol and dichloromethane but less soluble in water.

Chemical Properties

The chemical properties of Mutactimycin E include stability under standard laboratory conditions but susceptibility to light and extreme temperatures. Its melting point has been recorded at approximately 150-155 °C, indicating a relatively stable compound suitable for further pharmaceutical development.

Applications

Scientific Uses

Mutactimycin E holds promise as a lead compound in the development of new antibiotics targeting multi-drug resistant bacterial infections. Its unique mechanism of action makes it an attractive candidate for further research aimed at overcoming antibiotic resistance challenges in clinical settings. Additionally, ongoing studies are exploring its potential applications in cancer therapy due to its structural similarities with established anthracycline drugs like doxorubicin .

Introduction to Mutactimycin E in the Context of Antibiotic Resistance

Emergence of Multi-Drug Resistant Gram-Positive Pathogens and Therapeutic Gaps

The proliferation of multidrug-resistant Gram-positive pathogens underscores an urgent public health challenge. Methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae contribute significantly to mortality, with MRSA alone causing ~23,000 annual deaths in the United States [1]. Therapeutic limitations are exacerbated by:

  • Inadequate Antibiotic Pipelines: Only 13 of 41 antibiotics in clinical development (as of 2020) target WHO-critical pathogens [6].
  • Mechanistic Redundancy: Most novel agents (e.g., ceftaroline, tedizolid) modify existing scaffolds, permitting cross-resistance [9].
  • Biofilm-Mediated Resistance: Complex bacterial communities impede drug penetration and enhance horizontal gene transfer [8].

Table 1: Resistance Mechanisms in Key Gram-Positive Pathogens

PathogenResistance PhenotypePrimary MechanismsClinical Impact
Staphylococcus aureusMRSAAltered penicillin-binding proteins (PBPs), efflux pumps1.19x higher hospital costs vs. MSSA infections
Enterococcus faeciumVREVanA gene cluster (modifies peptidoglycan precursors)Limited treatment options in immunocompromised
Streptococcus pneumoniaePenicillin-nonsusceptiblePBP mutations, DNA transformationHigh community-acquired pneumonia mortality

Mutactimycin E’s activity against MDRSA in screening assays positions it as a candidate to circumvent these gaps [2] [5].

Anthracycline Antibiotics: Historical Significance and Structural Evolution

Anthracyclines, first isolated from Streptomyces peucetius in the 1960s, revolutionized oncology but have underexploited antibacterial potential. Their tetracyclic anthraquinone core enables DNA intercalation and topoisomerase II inhibition, disrupting replication and transcription [7]. Mutactimycin E epitomizes structural innovation within this class:

  • Historical Milestones: Daunorubicin (1963) and doxorubicin (1969) established the pharmacophore, though clinical use prioritized anticancer over antibacterial applications [7].
  • Structural Diversification: Mutactimycin E, identified in 2008, belongs to a rare subgroup with C-10 hydroxylation and a unique aminosugar moiety (Figure 1). This modification enhances solubility and target affinity compared to early anthracyclines [5] [10].
  • Mechanistic Advantages: Unlike β-lactams or glycopeptides, anthracyclines evade common resistance pathways (e.g., β-lactamase hydrolysis). Mutactimycin E retains efficacy against strains resistant to methicillin and vancomycin intermediates [5] [10].

Table 2: Comparative Structural Features of Select Anthracyclines

CompoundR1 (C-9)R2 (C-10)Sugar MoietyActivity vs. Gram(+) Pathogens
Daunorubicin-OH-HDaunosamineModerate
Doxorubicin-OH-OHDaunosamineModerate
Mutactimycin C-OCH₃-H2-DeoxyfucoseModerate
Mutactimycin E-OCH₃-OH4-O-MethylrhodosaminePotent (MIC 1–4 µg/mL vs. MDRSA)

Mutactimycin E’s discovery signifies the capacity for chemical diversification within this scaffold to overcome resistance [5] [10].

Role of Actinobacteria in Natural Product Discovery: Bioprospecting Frameworks

Actinobacteria remain the preeminent source of bioactive natural products, historically yielding >50% of clinical antibiotics. Modern bioprospecting targets extreme environments where niche adaptation drives metabolic innovation:

  • Desert Ecosystems: Hyperarid regions (e.g., Sahara, Atacama, Taklamakan) impose selective pressures (UV radiation, osmotic stress, nutrient scarcity), fostering unique actinobacterial secondary metabolism [3] [6]. Saccharothrix spp., the genus producing mutactimycins, was isolated from Algerian arid soils [10].
  • Strain-Specific Biosynthesis: Mutactimycin E originated from an Actinobacteria strain (AMRI library) screened against MDRSA. Counter-screening against HepG2 hepatocarcinoma cells established a high in vitro therapeutic index (>10), justifying isolation [2] [5].
  • High-Throughput Workflows: Modern discovery employs:
  • Dereplication: HPLC-PDA-MS/MS to avoid rediscovery (e.g., differentiating mutactimycin E from C via mass shifts) [5].
  • Mechanistic Triaging: Reporter systems (e.g., pDualrep2) screen for target-specific activity (e.g., translation inhibition) [6].

Table 3: Bioprospecting Outcomes in Underexplored Actinobacterial Niches

LocationGenera IsolatedNovel MetabolitesBioactivity Highlights
Taklamakan DesertSaccharothrix, Prauserella, NesterenkoniaAldgamycins, Swalpamycin B61/146 strains inhibited ESKAPE pathogens
Algerian Arid SoilsSaccharothrix sp. SA 103Mutactimycin PRActivity vs. Bacillus subtilis
Atacama DesertStreptomyces, AmycolatopsisChaxamycins, AtacamycinsMRSA/MDRSA inhibition

These frameworks validate targeted bioprospecting as a strategy to replenish the antibiotic pipeline [3] [6] [10].

Properties

Product Name

Mutactimycin E

IUPAC Name

(7R,8S,9R)-7-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6,8,9,11-tetrahydroxy-4-methoxy-3,9-dimethyl-8,10-dihydro-7H-tetracene-5,12-dione

Molecular Formula

C28H32O12

Molecular Weight

560.5 g/mol

InChI

InChI=1S/C28H32O12/c1-9-6-7-11-13(23(9)37-4)20(32)16-15(18(11)30)19(31)12-8-28(3,36)26(35)24(14(12)21(16)33)40-27-22(34)25(38-5)17(29)10(2)39-27/h6-7,10,17,22,24-27,29,31,33-36H,8H2,1-5H3/t10-,17-,22+,24+,25+,26-,27-,28+/m0/s1

InChI Key

ZGGDWZSCMCJHBF-FMPZJNGTSA-N

Synonyms

mutactimycin E

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=C(C=C5)C)OC)O)(C)O)O)O)OC)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=C(C=C5)C)OC)O)(C)O)O)O)OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.